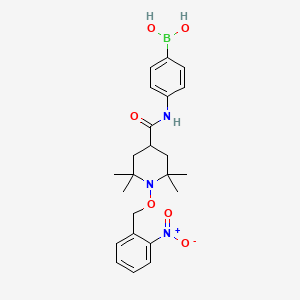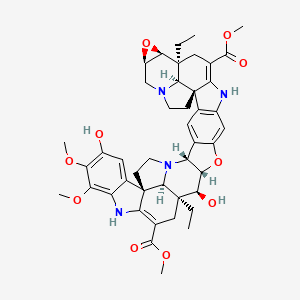
Conophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Conophylline is a vinca alkaloid found in several species of the genus Tabernaemontana, including Ervatamia microphylla and Tabernaemontana divaricata . It is known for its ability to induce autophagy and has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes mellitus, and liver diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of conophylline involves complex chemical reactions due to its intricate structure, which includes multiple stereogenic centers. Fukuyama and coworkers published a total synthesis of this compound in 2011, which involved coupling two indoline-containing fragments using a type of Polonovski reaction . The synthesis was challenging due to the need to control eleven stereogenic centers.
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, such as the leaves of Ervatamia microphylla. The extraction process involves the use of ethanol to isolate the compound from the plant material .
Analyse Chemischer Reaktionen
Types of Reactions: Conophylline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Conophylline is used as a model compound to study complex natural product synthesis and stereochemistry.
Medicine: this compound has demonstrated anticancer properties by inhibiting the growth of colorectal cancer cells and hepatocellular carcinoma It also promotes the differentiation of pancreatic β-cells, making it a potential therapeutic agent for diabetes mellitus.
Industry: The compound’s ability to modulate autophagy and inhibit tumor growth makes it a candidate for developing new pharmaceuticals.
Wirkmechanismus
Conophylline exerts its effects by binding to specific molecular targets and modulating various cellular pathways:
Molecular Targets: One of the primary targets of this compound is the ADP-ribosylation factor-like 6-interacting protein 1 (ARL6ip1), located in the endoplasmic reticulum membrane. This compound binds to the cytoplasmic portion of ARL6ip1, inhibiting its function.
Pathways Involved: this compound inhibits the Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis and inhibits tumor growth.
Vergleich Mit ähnlichen Verbindungen
Conophylline belongs to the class of vinca alkaloids, which also includes well-known therapeutic agents such as vincristine and vinblastine . These compounds share similar structural features but differ in their biological activities and therapeutic applications.
Vincristine and Vinblastine: Both are used as chemotherapeutic agents for treating various cancers. Unlike this compound, which induces autophagy, vincristine and vinblastine primarily disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
Conophyllidine: A closely related compound where the epoxide ring in this compound is replaced with a double bond. Conophyllidine co-occurs with this compound in the same plants and shares similar biological activities.
Eigenschaften
Molekularformel |
C44H50N4O10 |
|---|---|
Molekulargewicht |
794.9 g/mol |
IUPAC-Name |
dimethyl (2R,6R,11R,13S,14S,23S,24S,25S,36R,39R,40R)-14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate |
InChI |
InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3/t27-,29-,32+,35-,36-,39+,40+,41-,42-,43+,44+/m1/s1 |
InChI-Schlüssel |
QZRIMAMDGWAHPQ-ATPAGDLWSA-N |
Isomerische SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)[C@H]5[C@@H]([C@H]2O)OC6=CC7=C(C=C56)[C@]89CCN1[C@H]8[C@](CC(=C9N7)C(=O)OC)([C@H]2[C@@H](C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC |
Kanonische SMILES |
CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


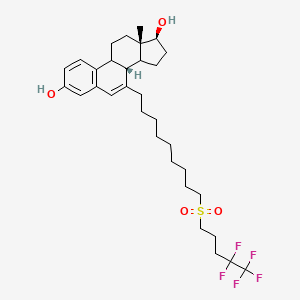

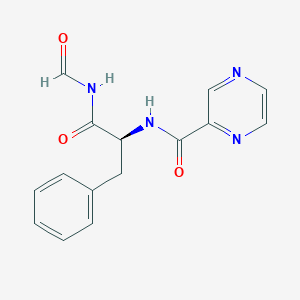
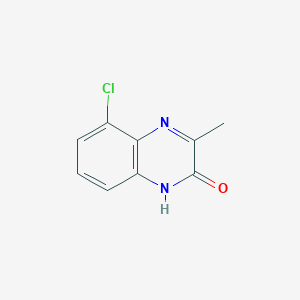

![(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide](/img/structure/B13845951.png)
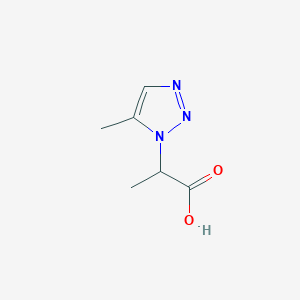
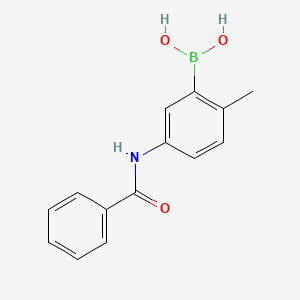
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)
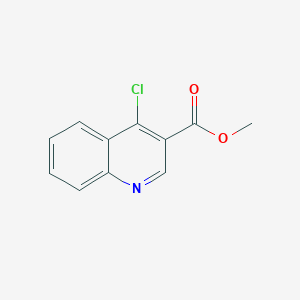
![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)
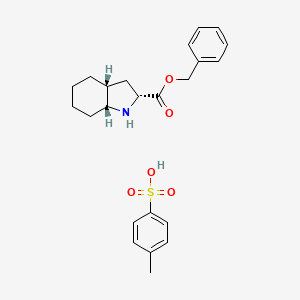
![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
